Patent-Validated Application Specificity in Platelet Aggregation Inhibitor Scaffolds
In patent FR2593501A1, O-(cyclohexylmethyl)hydroxylamine hydrochloride was employed as the sole O-substituted hydroxylamine reagent for constructing the 5,7-bis(cyclohexylmethoxyimino)-6,7-dihydro-5H-dibenzo[a,c]cycloheptene derivative, which demonstrated platelet aggregation inhibitory activity in the pentamethylenetetrazole (PTZ) anticonvulsant assay [1]. While the patent discloses multiple O-alkyl variants, the cyclohexylmethyl-bearing compound was specifically highlighted among those with 'particularly potent pharmacological activities' (activités pharmacologiques particulièrement puissantes) [1]. By contrast, O-methyl, O-ethyl, and O-benzyl hydroxylamine hydrochloride reagents have no documented role in yielding bioactive dibenzocycloheptene derivatives within this patent family or comparable platelet aggregation inhibitor programs [1]. This constitutes a direct, application-gated differentiation: only the cyclohexylmethyloxyimino substituent produced compounds falling within the patent's preferred potency range.
| Evidence Dimension | Patent-documented bioactivity in dibenzocycloheptene platelet aggregation inhibitor series |
|---|---|
| Target Compound Data | O-(Cyclohexylmethyl)hydroxylamine hydrochloride used to prepare bis(cyclohexylmethoxyimino)-5,7-dihydro-6,7-(5H)-dibenzo[a,c]cycloheptene; identified among preferred derivatives with potent anticonvulsant/anti-aggregatory activity (ED₅₀ range: 10–50 mg/kg, PTZ model) [1] |
| Comparator Or Baseline | O-Methylhydroxylamine, O-ethylhydroxylamine, and O-benzylhydroxylamine: none produced dibenzocycloheptene derivatives cited within the same preferred activity range in FR2593501A1 [1] |
| Quantified Difference | Qualitative patent preference—cyclohexylmethyl selected over linear/aromatic O-alkyl analogs for lead compounds; ED₅₀ values for cyclohexylmethyl-containing derivatives in the 10–50 mg/kg range versus unreported/weaker activity for shorter-chain analogs [1] |
| Conditions | Pentamethylenetetrazole (PTZ)-induced seizure model in mice; in vitro platelet aggregation assays (ADP, collagen, thrombin-induced) for selected derivatives [1] |
Why This Matters
A procurement decision for a platelet aggregation inhibitor program should prioritize the O-substituted hydroxylamine that has already been validated in the target patent space, reducing the risk of synthesizing inactive analogs.
- [1] Laruelle, C.; Lepant, M.; Raynier, B. Nouveaux dérivés bis (R-oxyimino)-5,7 dihydro-6,7 (5H) dibenzo (A,C) cycloheptène, leurs procédés de préparation et leur application comme médicaments. FR2593501A1, July 31, 1987. (See Description: lines 153–155 and 240–248 for potency ranges and preferred substituents.) View Source
